Hexyl isobutyrate

Description

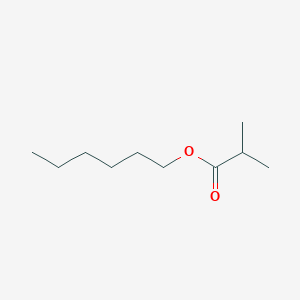

Structure

3D Structure

Propriétés

IUPAC Name |

hexyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHBDKTZDLSRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047519 | |

| Record name | Hexyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid | |

| Record name | Propanoic acid, 2-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

198.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | Hexyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Hexyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2349-07-7 | |

| Record name | Hexyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FC79GHU69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

hexyl isobutyrate chemical structure and properties

An In-depth Technical Guide to Hexyl Isobutyrate

Introduction

This compound, also known by its IUPAC name hexyl 2-methylpropanoate, is a carboxylic ester characterized by its pleasant, fruity aroma reminiscent of green apples, pears, or pineapple.[1][2][3] This colorless liquid is utilized extensively in the flavor and fragrance industries, finding application in a wide array of consumer products including perfumes, personal care items, soaps, detergents, and as a flavoring agent in foods and beverages.[1][3] Beyond its sensory attributes, it also serves as a solvent and plasticizer in industrial applications such as coatings and adhesives.[1] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identification

This compound is the ester formed from the condensation of hexan-1-ol and isobutyric acid (2-methylpropanoic acid).[2] Its structure consists of a hexyl group attached to the oxygen of the carboxylate group of isobutyrate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | hexyl 2-methylpropanoate | [2][4] |

| Synonyms | Hexyl 2-methylpropionate, n-Hexyl isobutyrate | [1][4][5] |

| CAS Number | 2349-07-7 | [1][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2][3][4] |

| Molecular Weight | 172.26 g/mol | [1][2][4] |

| Canonical SMILES | CCCCCCOC(=O)C(C)C | [2][4][6] |

| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 | [2][4][6] |

| InChIKey | CYHBDKTZDLSRMY-UHFFFAOYSA-N | [2][4][5] |

| FEMA Number | 3172 |[4][7] |

Physicochemical Properties

This compound is a stable, combustible liquid under standard conditions.[8][9] Its hydrophobic nature, owing to the long alkyl chain, dictates its solubility characteristics.

Table 2: Physical and Chemical Properties of this compound | Property | Value | Reference | | :--- | :--- | :--- | | Appearance | Colorless liquid |[1][7] | | Odor | Sweet, fruity, green apple-like |[3][7][10] | | Boiling Point | 198 - 200 °C at 760 mmHg |[1][7] | | Density | 0.86 g/mL at 25 °C |[1][6][11] | | Refractive Index | n20/D 1.412 - 1.416 |[1][12] | | Flash Point | 73 °C (163.4 °F) - Closed Cup |[6][10] | | Vapor Pressure | 0.413 mmHg at 25 °C (estimated) |[7][12] | | Solubility | Insoluble in water; Soluble in alcohol, propylene glycol, and most fixed oils.[2][10][13][14] | | Purity (by GC) | ≥97-100% |[1][6] |

Synthesis Protocols

The primary industrial method for synthesizing this compound is through Fischer-Speier esterification.[2][13] This involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (hexan-1-ol).

Fischer Esterification of Hexan-1-ol and Isobutyric Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Hexan-1-ol

-

Isobutyric acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of hexan-1-ol and isobutyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant mass) to the mixture while stirring.

-

Heating: Heat the mixture under reflux. The reaction temperature is typically maintained at the boiling point of the mixture. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus. The reaction is monitored for completion, typically by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.

-

Drying and Isolation: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by fractional distillation to yield the final, high-purity product.

Caption: Fischer esterification of this compound.

Analytical and Characterization Protocols

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and to quantify its presence in a mixture.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent, such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-5 or HP-5) is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 170-200 °C).[15]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the peak corresponding to this compound is compared with that of a known standard. The peak area is proportional to the concentration, allowing for purity assessment (e.g., >98% as per commercial grades).[1][12]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound, aiding in its structural identification. MS is often coupled with GC (GC-MS).

Methodology:

-

Ionization: In a typical GC-MS setup, after the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method.[4]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.26 g/mol ).[4] Common fragments for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. Key fragments observed for this compound include m/z values of 43 (the isobutyryl cation, often the base peak), 71, and 89.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire spectra on an NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Spectral Interpretation: The spectrum will show characteristic signals for the hexyl and isobutyrate moieties.

-

A doublet for the six methyl protons of the isobutyrate group.

-

A multiplet (septet) for the single proton on the tertiary carbon of the isobutyrate group.

-

A triplet for the methylene protons (-OCH₂-) of the hexyl group adjacent to the ester oxygen.

-

Multiplets for the other methylene protons of the hexyl chain.

-

A triplet for the terminal methyl protons of the hexyl group.

-

-

¹³C NMR Spectral Interpretation: The spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the presence of 10 carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester group.

Methodology:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Interpretation: The key diagnostic absorption band for an ester is the strong C=O (carbonyl) stretch, which appears in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands will be visible in the 1000-1300 cm⁻¹ region. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the absence of unreacted alcohol or carboxylic acid impurities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 2349-07-7 [smolecule.com]

- 3. This compound Distributor | Fruity Green Aroma Chemical [chemicalbull.com]

- 4. This compound | C10H20O2 | CID 16872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 6. This compound natural (US), = 97 , FG 2349-07-7 [sigmaaldrich.com]

- 7. This compound, 2349-07-7 [thegoodscentscompany.com]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. This compound | 2349-07-7 [chemicalbook.com]

- 12. This compound|lookchem [lookchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Food safety and quality: details [fao.org]

- 15. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Hexyl Isobutyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of hexyl isobutyrate, a significant contributor to the characteristic aroma of many fruits. The document details its presence in various fruit species, presents quantitative data, outlines the methodologies for its analysis, and illustrates the relevant biochemical pathways.

Natural Occurrence of this compound

This compound, an ester known for its fruity and sweet aroma, is a naturally occurring volatile organic compound found in a variety of fruits. Its presence contributes to the complex and desirable flavor profiles of fruits such as apples, apricots, grapes, plums, quince, and wild strawberries[1][2]. In apples, it is one of numerous esters that constitute the characteristic aroma[3].

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit variety, maturity, and storage conditions. A study on the peels of 40 apple cultivars found that this compound was present in varying concentrations. The data from this study is summarized in the table below.

| Fruit Species | Cultivar(s) | Tissue | Average Concentration (μg/kg FW) | Concentration Range (μg/kg FW) | Reference |

| Apple (Malus domestica) | 40 diverse cultivars | Peel | 14.55 | 0–262.64 | [3] |

FW: Fresh Weight

Experimental Protocols for Analysis

The identification and quantification of this compound in fruit matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pre-concentration method like Headspace Solid-Phase Microextraction (HS-SPME).

3.1. Sample Preparation and Volatile Extraction (HS-SPME)

Headspace Solid-Phase Microextraction is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from a sample's headspace.

-

Sample Homogenization: A representative sample of the fruit tissue (e.g., peel, pulp) is weighed and homogenized.

-

Incubation: The homogenized sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial for a defined period to adsorb the volatile analytes.

-

Desorption: The SPME fiber is then retracted and introduced into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed for the separation and identification of the extracted volatile compounds.

-

Separation: The desorbed compounds are separated based on their boiling points and affinity for the stationary phase in a capillary column (e.g., DB-5ms). A programmed temperature gradient is used to elute the compounds.

-

Identification: As the compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard can be added to the sample before extraction. The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Visualization of Methodologies and Pathways

4.1. Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples.

4.2. Biosynthetic Pathway of Hexyl Esters in Fruits

Esters in fruits are synthesized from fatty acids and alcohols through the action of alcohol acyltransferase (AAT) enzymes. The C6 precursors (hexanol and hexanal) for hexyl esters are derived from the lipoxygenase (LOX) pathway, which starts with linoleic or linolenic acid.

References

An In-depth Technical Guide to Hexyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isobutyrate, a carboxylic acid ester, is a versatile organic compound with significant applications across various industries, including the flavor, fragrance, and chemical sectors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and spectral data. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a reference standard, a building block in organic synthesis, or a well-characterized solvent.

Chemical Identity and Synonyms

This compound is systematically known as hexyl 2-methylpropanoate. Its unique Chemical Abstracts Service (CAS) number is 2349-07-7 .[1][2][3][4] This identifier is crucial for unambiguous identification in research and regulatory documentation. The compound is also known by several synonyms, which are listed in the table below for easy reference.

| Identifier Type | Identifier |

| CAS Number | 2349-07-7[1][2][3][4] |

| IUPAC Name | hexyl 2-methylpropanoate[2] |

| Synonyms | Hexyl 2-methylpropanoate, Isobutyric acid hexyl ester, n-Hexyl isobutyrate, Hexyl isobutanoate, 1-Hexyl isobutyrate, Hexyl 2-methylpropionate[1][2][4][5] |

| FEMA Number | 3172[2][4] |

| EINECS Number | 219-075-8[4] |

| Molecular Formula | C10H20O2[1][2][4] |

| Molecular Weight | 172.26 g/mol [2][4] |

| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3[2] |

| InChIKey | CYHBDKTZDLSRMY-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCOC(=O)C(C)C[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and integration into experimental designs. The following table summarizes its key physical and chemical characteristics.

| Property | Value |

| Appearance | Colorless liquid[2][4] |

| Odor | Fruity, green, apple, pear-like[3] |

| Density | 0.86 g/mL at 25 °C |

| Boiling Point | 198 - 200 °C[2][4] |

| Flash Point | 73 °C (164 °F)[1][6] |

| Vapor Pressure | 0.413 mmHg at 25 °C[1] |

| Refractive Index | n20/D 1.412 - 1.416[2][4] |

| Water Solubility | 58.21 mg/L at 20 °C[4] |

| Solubility in Organic Solvents | Soluble in alcohol, propylene glycol, and most fixed oils[6][7] |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification, a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, isobutyric acid and hexanol are the reactants.

General Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

-

Isobutyric acid

-

Hexanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of isobutyric acid and hexanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of synthesized or procured this compound is typically performed using various spectroscopic techniques.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[2][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.[2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of all protons and carbons.[2]

Applications and Relevance in Research

While this compound is predominantly used in the flavor and fragrance industries for its fruity aroma, its well-defined chemical and physical properties make it relevant in a research context.[10]

-

Solvent: Its ester functionality and alkyl chain provide moderate polarity, making it a potential solvent for a range of organic compounds.[4]

-

Reference Standard: In analytical chemistry, pure this compound can serve as a reference standard for method development and validation, particularly in gas chromatography.

-

Synthetic Building Block: The ester group can be a site for further chemical transformations, allowing this compound to be used as a starting material or intermediate in more complex organic syntheses.

Caption: Logical relationships of this compound.

Conclusion

This compound is a well-characterized organic compound with a range of applications. For researchers and professionals in drug development, it can serve as a useful solvent, a reliable analytical standard, or a versatile building block in organic synthesis. This guide has provided essential technical information to support its effective utilization in a scientific setting.

References

- 1. This compound | CAS#:2349-07-7 | Chemsrc [chemsrc.com]

- 2. This compound | C10H20O2 | CID 16872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 2349-07-7 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 2349-07-7 [smolecule.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 9. Ester - Wikipedia [en.wikipedia.org]

- 10. This compound | The Fragrance Conservatory [fragranceconservatory.com]

The Olfactory Profile and Sensory Analysis of Hexyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl isobutyrate, a carboxylic ester with the molecular formula C10H20O2, is a significant contributor to the aroma profiles of various fruits and is widely utilized in the flavor and fragrance industry. Its characteristic scent is predominantly described as sweet, fruity, and green, with distinct notes of apple and pear. This technical guide provides an in-depth exploration of the odor profile of this compound, supported by a summary of its physicochemical properties. Detailed experimental protocols for its sensory analysis, including Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA), are presented to offer a robust framework for research and quality control. Furthermore, this document elucidates the canonical olfactory signaling pathway initiated by odorants like this compound, providing a molecular basis for its perception.

Odor Profile and Physicochemical Properties

This compound possesses a complex and pleasant aroma that is highly valued in various applications. The consensus from multiple sources describes its odor as a harmonious blend of sweet, fruity, and green notes.[1][2] The most prominent descriptors include apple and pear, with nuances of ripe peach, berry, grape, and a subtle wine-like character.[2] Its low odor detection threshold contributes to its high impact, meaning a small amount can impart a significant fruity character.[1]

Quantitative Sensory Data

| Sensory Descriptor | Mean Intensity (0-10 Scale) |

| Sweet | 7.5 |

| Fruity | 8.2 |

| Green | 6.8 |

| Apple | 7.9 |

| Pear | 7.1 |

| Peach | 3.5 |

| Berry | 2.8 |

Note: The data in this table is illustrative and synthetically generated based on qualitative descriptions to provide a framework for quantitative analysis. Actual values would be determined through rigorous sensory panel testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 2349-07-7 |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 198-200 °C[4] |

| Flash Point | 73 °C |

| Solubility | Insoluble in water; soluble in ethanol and propylene glycol[5][6] |

| Odor Threshold | Reported as low[1] |

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the odor profile of this compound, standardized sensory analysis methodologies are crucial. The following sections detail the protocols for Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

To separate the volatile components of a sample containing this compound and identify which of these components contribute to the overall aroma, as perceived by a human assessor.

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory port.

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-WAX).

-

High-purity carrier gas (Helium or Hydrogen).

-

Sample of this compound (pure or in a matrix).

-

Appropriate solvent for dilution (e.g., ethanol).

-

Trained sensory panelists.

-

Sample Preparation: Prepare a dilution of the this compound sample in a suitable solvent to an appropriate concentration for GC analysis.

-

GC Configuration:

-

Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

-

The injector and detector temperatures should be set appropriately (e.g., 250°C).

-

The effluent from the capillary column is split between the FID and the olfactory port. A split ratio of 1:1 is common.

-

-

Olfactory Evaluation:

-

A trained panelist sits at the olfactory port and sniffs the effluent as the chromatographic run progresses.

-

The panelist records the retention time, duration, and a detailed description of each odor perceived.

-

An intensity rating for each odor event is also recorded, typically using a predefined scale.

-

-

Data Analysis:

-

The data from the FID provides a chromatogram of the separated compounds.

-

The olfactometry data is compiled to create an aromagram, which is a plot of odor intensity versus retention time.

-

By aligning the FID chromatogram and the aromagram, the odor-active compounds can be correlated with specific chromatographic peaks. Further identification can be achieved by GC-Mass Spectrometry (GC-MS).

-

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.

To develop a comprehensive sensory profile of this compound by a trained panel, quantifying the intensity of its various aroma descriptors.

-

Samples of this compound at a standardized concentration in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Odorless blotter strips or glass vials for sample presentation.

-

A panel of 8-12 trained sensory assessors.

-

Sensory evaluation booths with controlled lighting, temperature, and ventilation.

-

Data collection software or ballots.

-

Panelist Training and Lexicon Development:

-

A panel of individuals is screened for their sensory acuity and ability to articulate perceptions.

-

During training sessions, panelists are presented with various reference standards representing different aroma notes (e.g., apple, pear, green, sweet).

-

Through consensus, the panel develops a specific vocabulary (lexicon) to describe the aroma of this compound.

-

-

Sample Evaluation:

-

Samples of this compound are presented to the panelists in a randomized and blind-coded manner.

-

Panelists evaluate the aroma of each sample and rate the intensity of each descriptor from the developed lexicon on a continuous line scale (e.g., from 0 = not perceived to 10 = very strong).

-

-

Data Analysis:

-

The intensity ratings from each panelist are collected and statistically analyzed.

-

Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute.

-

The mean intensity scores for each descriptor are calculated to generate a quantitative sensory profile.

-

The results are often visualized using a spider plot or radar chart to provide a graphical representation of the odor profile.[7]

-

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This triggers a cascade of intracellular events known as the olfactory signaling pathway.[8][9][10] This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

The binding of an odorant molecule to its specific OR causes a conformational change in the receptor, activating an associated G-protein (Gαolf).[9] The activated Gαolf, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8][9] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na+) and calcium (Ca2+) ions.[9][10] This influx of positive ions depolarizes the OSN, generating a receptor potential. If the depolarization is sufficient to reach the threshold, an action potential is fired and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Visualizations

Caption: Olfactory Signaling Pathway for this compound.

Caption: Experimental Workflow for GC-O Analysis.

Caption: Experimental Workflow for QDA.

References

- 1. This compound Distributor | Fruity Green Aroma Chemical [chemicalbull.com]

- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 3. This compound | C10H20O2 | CID 16872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Hexyl Isobutyrate

Introduction

Hexyl isobutyrate (C10H20O2, MW: 172.26 g/mol ) is a carboxylic acid ester recognized for its characteristic sweet, fruity aroma, often described as apple- and pear-like.[1] This profile makes it a valuable compound in the flavor and fragrance industries.[2] For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of such molecules is crucial for their identification and quantification in complex matrices. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the core fragmentation pathways.

Molecular Profile

A clear understanding of the molecule's structure is fundamental to interpreting its fragmentation. This compound consists of an isobutyryl group esterified with a hexyl alcohol.

| Property | Value | Reference |

| IUPAC Name | hexyl 2-methylpropanoate | [3][4] |

| Molecular Formula | C10H20O2 | [3][4] |

| Molecular Weight | 172.26 g/mol | [3][4] |

| CAS Number | 2349-07-7 | [3][4] |

| SMILES | CCCCCCOC(=O)C(C)C | [5] |

Electron Ionization Mass Spectrum: Key Fragments

Upon electron ionization, this compound undergoes several predictable fragmentation reactions. The resulting mass spectrum is characterized by a series of specific ions that are diagnostic for its structure. The most significant ions observed are summarized below.

| m/z (Daltons) | Relative Intensity (%) | Proposed Ion Structure / Identity |

| 41 | 29.89 | [C3H5]+ (Allyl cation) |

| 43 | 99.99 | [(CH3)2CH]+ (Isopropyl cation) |

| 56 | 24.25 | [C4H8]+• (Butene radical cation) |

| 71 | 41.18 | [(CH3)2CHCO]+ (Isobutyryl cation) |

| 89 | 45.65 | [(CH3)2CHCOOH2]+ (Protonated Isobutyric Acid) |

| 172 | Low / Not Observed | [C10H20O2]+• (Molecular Ion) |

| Data sourced from PubChem EI-B Mass Spectrum.[5] |

Core Fragmentation Pathways

The fragmentation of this compound is dominated by cleavage events centered around the ester functional group and rearrangements involving the hexyl chain. The molecular ion (m/z 172) is often of low abundance or entirely absent, which is common for aliphatic esters.

Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. This is a primary fragmentation route for esters.

-

Formation of the Isobutyryl Cation (m/z 71): The most significant alpha-cleavage results from the loss of the hexyloxy radical (•O(CH2)5CH3). This produces the highly stable isobutyryl cation at m/z 71.

-

Formation of the Base Peak (m/z 43): The isobutyryl cation (m/z 71) is unstable and readily loses a neutral carbon monoxide (CO) molecule, resulting in the formation of the isopropyl cation at m/z 43. This fragment is the most abundant ion in the spectrum (the base peak), indicating its exceptional stability.[5]

McLafferty Rearrangement

A hallmark fragmentation for esters with sufficiently long alkyl chains is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the hexyl chain to the carbonyl oxygen via a six-membered transition state. This rearrangement results in the elimination of a neutral alkene (hexene, C6H12) and the formation of the radical cation of isobutyric acid at m/z 88. While the direct fragment at m/z 88 is not always prominent, the subsequent protonated species at m/z 89 is significant.[5]

Other Significant Fragmentations

The hexyl chain itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions.

-

m/z 56: This ion corresponds to a butene radical cation ([C4H8]+•), likely formed through cleavage of the hexyl chain.

-

m/z 41: The allyl cation ([C3H5]+) is a common, stable carbocation observed in the mass spectra of compounds with alkyl chains of three or more carbons.

Experimental Protocol: GC-MS Analysis

The data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[5] A generalized protocol for such an analysis is provided below.

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving it in a high-purity volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

-

A working solution is then prepared by diluting the stock solution to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C, and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).[5]

-

Ionization Energy: 70 eV.[7]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-400.

-

Data Acquisition: Full scan mode.

The electron ionization mass spectrum of this compound is defined by a set of characteristic fragment ions. The fragmentation pattern is dominated by alpha-cleavage leading to the isobutyryl cation (m/z 71) and its subsequent decomposition to the highly stable isopropyl cation (m/z 43), which constitutes the base peak. Additionally, a McLafferty rearrangement produces a diagnostic ion at m/z 89 (protonated isobutyric acid). These key fragments, along with ions from the hexyl chain, provide a definitive fingerprint for the identification of this compound in complex analytical samples.

References

- 1. This compound, 2349-07-7 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 4. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 5. This compound | C10H20O2 | CID 16872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, 2-methyl-, hexyl ester [webbook.nist.gov]

- 7. Hexyl butyrate | C10H20O2 | CID 17525 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexyl Isobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of hexyl isobutyrate, a compound of interest in various chemical and pharmaceutical applications. This document outlines available solubility data, presents a comprehensive experimental protocol for determining solubility, and visualizes key experimental workflows and the theoretical underpinnings of solubility.

Executive Summary

This compound (hexyl 2-methylpropanoate) is an ester characterized by its hydrophobic nature, stemming from its ten-carbon structure. This inherent hydrophobicity dictates its solubility profile, rendering it highly soluble in a range of non-polar organic solvents while exhibiting very low solubility in polar solvents such as water.[1] Understanding its solubility is critical for applications in drug formulation, fragrance and flavor development, and as a solvent in chemical synthesis.[2] This guide addresses the current landscape of solubility data for this compound and provides a robust framework for its experimental determination.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative data. It is important to note that many sources describe this compound as "soluble" or "miscible" in certain organic solvents without providing specific quantitative values. For many applications, experimental determination of solubility in the specific solvent system of interest is recommended.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 20 | 58.21 mg/L | Quantitative | |

| Water | 25 | ~38.59 mg/L (estimated) | Quantitative | |

| Ethanol | Not Specified | Soluble | Qualitative | [3][4] |

| Propylene Glycol | Not Specified | Soluble | Qualitative | [3] |

| Ethyl Acetate | Not Specified | Highly Soluble | Qualitative | [1] |

| Hexane | Not Specified | Highly Soluble | Qualitative | [1] |

| Chloroform | Not Specified | Highly Soluble | Qualitative | [1] |

| Most Fixed Oils | Not Specified | Miscible | Qualitative | [3] |

Experimental Protocol: Determination of this compound Solubility in an Organic Solvent

The following protocol details the widely accepted "shake-flask" method, adapted for a liquid solute, to determine the equilibrium solubility of this compound in a given organic solvent.

3.1 Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Analytical balance (readable to ±0.1 mg)

-

Positive displacement micropipettes

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes

3.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of a distinct undissolved phase after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with intermittent vigorous shaking.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound.

-

To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant using a positive displacement micropipette.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of the same organic solvent in a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another suitable quantitative method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizations

4.1 Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

4.2 Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

References

boiling point and vapor pressure of hexyl isobutyrate

An In-depth Technical Guide on the Boiling Point and Vapor Pressure of Hexyl Isobutyrate

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the (CAS No. 2349-07-7), a fruity-scented ester utilized in the flavor and fragrance industries.[1] The data and experimental protocols outlined herein are essential for predicting the behavior of this molecule in various applications, from chemical synthesis to formulation development.

Physicochemical Data of this compound

This compound, with the IUPAC name hexyl 2-methylpropanoate, is a colorless to pale yellow liquid.[2][3] Its key physical properties related to volatility are summarized below.

Quantitative Data Summary

The following table presents the reported values for the from various sources.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 198-199 °C | at 760 mmHg | [4][5] |

| 199 °C | Not specified | [6][7] | |

| 198-200 °C | Not specified | [1] | |

| 198 °C | Not specified | [2] | |

| Vapor Pressure | 0.413 mmHg | at 25 °C (estimated) | [4][6][7][8] |

| 4.39 hPa | at 20 °C | [9] |

Experimental Protocols for Determination

Boiling Point Determination

The boiling point of an ester can be determined through several established methods. The choice of method often depends on the quantity of the substance available and the required precision.

1. Distillation Method: This is a primary method for both purification and boiling point determination of liquids.[10]

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The distilling flask is charged with the this compound sample (at least 5 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

-

The apparatus is heated, and as the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.[10]

-

2. Thiele Tube Method: This method is suitable for determining the boiling point of small quantities of a liquid.[10]

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil), a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the Durham tube.

-

A capillary tube, with its open end downwards, is placed inside the Durham tube.

-

The Durham tube is attached to a thermometer, which is then placed in the Thiele tube.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Vapor Pressure Determination

The vapor pressure of an ester can be determined using various techniques, each suitable for different pressure ranges and substance characteristics.

1. Ebullioscopic Method: This is a direct method that involves measuring the boiling temperature of the substance at different applied pressures.[11][12]

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a temperature sensor, and a pressure control system.

-

Procedure:

-

The this compound sample is placed in the boiling flask.

-

The system pressure is set to a specific value using a vacuum pump and a pressure controller.

-

The sample is heated to its boiling point under the set pressure.

-

The temperature and pressure are recorded once the system reaches equilibrium (i.e., a stable boiling point is observed).

-

This process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

-

2. Thermogravimetric Analysis (TGA): TGA is an indirect method that can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature under controlled conditions.[11]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, known mass of the this compound sample is placed in the TGA pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., an inert gas flow).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The rate of mass loss due to evaporation is used to calculate the vapor pressure using appropriate equations that relate evaporation rate to vapor pressure.[13]

-

3. Static Method: This method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[13]

-

Apparatus: A temperature-controlled sample chamber connected to a pressure sensor.

-

Procedure:

-

The this compound sample is placed in the chamber, and the system is evacuated to remove air.

-

The chamber is sealed, and the temperature is set and allowed to stabilize.

-

The pressure exerted by the vapor in equilibrium with the liquid is measured directly by the pressure sensor.[13]

-

Measurements are taken at different temperatures to establish the vapor pressure curve.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the primary experimental protocols for determining the .

References

- 1. chemimpex.com [chemimpex.com]

- 2. aurochemicals.com [aurochemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound, 2349-07-7 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CAS#:2349-07-7 | Chemsrc [chemsrc.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Buy this compound | 2349-07-7 [smolecule.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. air.unimi.it [air.unimi.it]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety and Handling of Hexyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for hexyl isobutyrate, a common flavoring and fragrance ingredient. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards, enabling its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as hexyl 2-methylpropanoate, is a combustible liquid with a characteristic fruity odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2349-07-7 | [3][4][5] |

| Molecular Formula | C10H20O2 | [1][2][3][4] |

| Molecular Weight | 172.26 g/mol | [3][4] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 198 - 200 °C | [6] |

| Flash Point | 157.0 °F (69.4 °C) Closed Cup | [7] |

| Density | 0.86 g/cm³ at 25 °C | [4] |

| Vapor Pressure | 0.413 mmHg at 25°C | |

| Solubility | Immiscible with water | [4][7] |

Hazard Identification and Classification

This compound is classified as a combustible liquid (Category 4).[1][4][5] While it is not classified for most other acute or chronic hazards, some sources indicate it may cause mild skin and eye irritation and could be harmful if swallowed.[1][4][7] It is important to note that it is not considered a carcinogen by IARC, ACGIH, or NTP.

GHS Hazard Statements:

-

H227: Combustible liquid.[4]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7]

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403 + P235: Store in a well-ventilated place. Keep cool.[4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][7]

Toxicological Data

The available toxicological data for this compound, primarily from animal studies, are summarized in Table 2. It is important to note that detailed experimental protocols for these studies are not typically provided in standard safety data sheets. The data indicates a low order of acute toxicity.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 (Lethal Dose, 50% kill) | Oral | Rat | > 5 g/kg | Details of toxic effects not reported other than lethal dose value. | [4] |

| LD50 (Lethal Dose, 50% kill) | Dermal (Administration onto the skin) | Rabbit | > 5 g/kg | Details of toxic effects not reported other than lethal dose value. | [4] |

| Standard Draize test | Dermal (Administration onto the skin) | Rabbit | Not specified | Mild skin irritation. | [4][7] |

Data from a read-across analog, also this compound (CAS # 2349-07-7), suggests that it is not expected to be genotoxic.[8]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take measures to prevent the buildup of electrostatic charge.[4]

-

All equipment used when handling the product must be grounded.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Store apart from incompatible materials such as strong oxidizing agents.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.

| Protection Type | Specifications | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [3][4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves that have been inspected prior to use. | [3][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1][3][4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops and persists. | [1][3][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1][3] |

Fire Fighting Measures

This compound is a combustible liquid and requires appropriate fire-fighting measures.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]

-

Specific Hazards: Emits toxic fumes of carbon oxides under fire conditions.[1] Vapors can accumulate in low areas and may form explosive concentrations.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing for firefighting if necessary.[1][3][4]

-

Further Information: Use water spray to cool unopened containers.[4]

Accidental Release Measures

In the case of a spill or accidental release, the following procedures should be followed:

-

Personal Precautions: Use personal protective equipment.[1][3] Avoid breathing vapors, mist, or gas.[1][3] Ensure adequate ventilation.[1][3] Remove all sources of ignition.[1][3] Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, sewers, or waterways.[1][3]

-

Methods for Containment and Cleaning Up: Contain spillage. Absorb with inert material such as sand, earth, or vermiculite.[1][4][7] Collect and place in a suitable, closed container for disposal.[1][3] Use spark-proof tools and explosion-proof equipment.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: General workflow for safely handling this compound.

Caption: Decision tree for first aid procedures following exposure.

Caption: Emergency response plan for a fire involving this compound.

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. This compound Distributor | Fruity Green Aroma Chemical [chemicalbull.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. mu-intel.com [mu-intel.com]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. chemimpex.com [chemimpex.com]

- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Discovery and Analysis of Hexyl Isobutyrate in Essential Oils

Introduction

This compound (CAS No. 2349-07-7), also known as hexyl 2-methylpropanoate, is a naturally occurring ester recognized for its characteristic sweet, fruity, and green aroma, often compared to that of apple and pear.[1] This volatile organic compound is a significant contributor to the fragrance profile of various plants and is found in their essential oils. Its pleasant scent has led to its use in the flavor and fragrance industries.[2] This technical guide provides a comprehensive overview of the presence of this compound in essential oils, detailing its discovery, quantitative analysis, and the experimental protocols for its identification.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant source, cultivar, geographical origin, and extraction method. The following table summarizes available quantitative data for this compound in selected natural sources.

| Plant Source | Plant Part | Concentration/Abundance | Reference |

| Apple (Malus domestica) | Peel | 14.55 (0–262.64) μg/kg FW | [8] |

| Roman Chamomile (Anthemis nobilis) | Flower | 1.16% (relative peak area) |

Experimental Protocols

The identification and quantification of this compound in essential oils are predominantly achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and allows for the analysis of volatile compounds without the need for extensive sample preparation or solvent extraction.

Protocol: Analysis of this compound in Essential Oils by HS-SPME-GC-MS

This protocol is a synthesized methodology based on established practices for the analysis of volatile compounds in plant materials.

1. Sample Preparation:

-

For essential oil samples, dilute the oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

For fresh plant material (e.g., chamomile flowers, apple peels), place a known weight of the material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., 3-nonanone at a known concentration) can be added to the sample for quantitative analysis.

-

Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

-

Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 10-20 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 40-50°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 230-250°C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, calculate the concentration of this compound based on the peak area relative to the peak area of the internal standard and a previously established calibration curve.

Visualizations

Biosynthetic Pathway

The biosynthesis of esters in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. In the case of this compound, the precursors are hexanol and isobutyryl-CoA.

Caption: Generalized biosynthetic pathway of this compound in plants.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound in essential oils.

Caption: Workflow for the analysis of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ia800806.us.archive.org [ia800806.us.archive.org]

- 4. Die ätherischen Öle - Eduard Gildemeister, Friedrich Hoffmann - Google Книги [books.google.ru]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

- 6. Die ätherischen Öle - Eduard Gildemeister, Friedrich Hoffmann - Google Books [books.google.gy]

- 7. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication | MDPI [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: Synthesis of Hexyl Isobutyrate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of hexyl isobutyrate, a fragrance and flavoring agent, through the Fischer esterification of isobutyric acid and hexan-1-ol. The protocol outlines the reaction setup, purification, and characterization of the final product. Quantitative data from representative experiments are summarized, and a detailed experimental workflow is visualized.

Introduction

This compound is an ester known for its fruity and sweet aroma, often used in the fragrance and food industries.[1][2] The Fischer esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[5][6]

This application note details a reliable method for the synthesis of this compound, providing researchers with a comprehensive protocol and expected outcomes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via Fischer esterification under different catalytic conditions.

| Experiment ID | Carboxylic Acid (mol) | Alcohol (mol) | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| HISB-SE-01 | Isobutyric Acid (0.1) | Hexan-1-ol (0.2) | H₂SO₄ | 2 | 4 | 120 | 85 |

| HISB-SE-02 | Isobutyric Acid (0.1) | Hexan-1-ol (0.1) | p-TsOH | 5 | 6 | 110 (with Dean-Stark) | 92 |

| HISB-SE-03 | Isobutyric Acid (0.2) | Hexan-1-ol (0.1) | H₂SO₄ | 2 | 4 | 120 | 88 |

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid as Catalyst

Materials:

-

Isobutyric acid

-

Hexan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid (e.g., 0.1 mol) and hexan-1-ol (e.g., 0.2 mol, 2 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.002 mol, 2 mol%) to the reaction mixture while stirring. Add a few boiling chips to ensure smooth boiling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120 °C) using a heating mantle. Maintain the reflux for 4 hours.[7]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid). Be cautious of CO₂ evolution.

-

Saturated brine solution.[8]

-

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid with a Dean-Stark Apparatus

Materials:

-

Isobutyric acid

-

Hexan-1-ol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isobutyric acid (e.g., 0.1 mol), hexan-1-ol (e.g., 0.1 mol), and p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%). Add toluene as a solvent to facilitate azeotropic removal of water.

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser with the reaction flask. Heat the mixture to reflux (approximately 110 °C). The water produced during the reaction will be collected in the side arm of the Dean-Stark trap. Continue the reflux for 6 hours or until no more water is collected.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

-